molecular formula C12H15F3N2 B13952365 (R)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

(R)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13952365
M. Wt: 244.26 g/mol
InChI Key: AKBIYCYPMJGIDW-LLVKDONJSA-N
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Description

®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a benzyl group, and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .

Chemical Reactions Analysis

Types of Reactions

®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, while the benzyl and trifluoromethyl groups can modulate its pharmacokinetic properties. The compound may act as an agonist or antagonist depending on the target and the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group at the second position.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

®-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which can significantly enhance its lipophilicity and metabolic stability. The stereochemistry of the compound also plays a crucial role in its biological activity, making it distinct from other pyrrolidine derivatives .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(3R)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m1/s1

InChI Key

AKBIYCYPMJGIDW-LLVKDONJSA-N

Isomeric SMILES

C1CN(C[C@@H]1NC(F)(F)F)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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